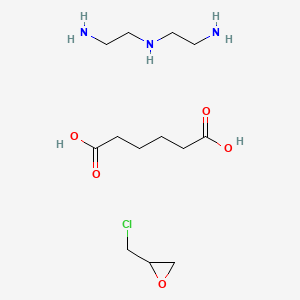
Adipic acid, diethylenetriamine, epichlorohydrin resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipic acid, diethylenetriamine, epichlorohydrin resin is a type of polyaminopolyamide-epichlorohydrin resin. These resins are predominantly used in the paper industry to enhance the wet strength of paper products. The compound is formed by the reaction of adipic acid, diethylenetriamine, and epichlorohydrin, resulting in a polymer that provides significant wet strength to paper products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid, diethylenetriamine, epichlorohydrin resin involves a multi-step process:
Polymerization: Adipic acid reacts with diethylenetriamine to form a polyaminoamide prepolymer.
Cross-linking: The polyaminoamide prepolymer is then cross-linked with epichlorohydrin.
Industrial Production Methods
In industrial settings, the production of this resin involves precise control of reaction conditions to ensure the desired properties of the final product. The process typically includes:
Temperature Control: Maintaining optimal temperatures during the polymerization and cross-linking steps to ensure efficient reactions.
pH Adjustment: Adjusting the pH to around 4.5 using concentrated hydrochloric acid to stabilize the resin.
Chemical Reactions Analysis
Types of Reactions
Adipic acid, diethylenetriamine, epichlorohydrin resin undergoes several types of chemical reactions:
Polymerization: Formation of the polyaminoamide prepolymer from adipic acid and diethylenetriamine.
Cross-linking: Reaction of the prepolymer with epichlorohydrin to form azetidinium groups.
Hydrolysis: The resin can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the polymer chains.
Common Reagents and Conditions
Adipic Acid: A dicarboxylic acid used as the starting material for polymerization.
Diethylenetriamine: A polyamine that reacts with adipic acid to form the prepolymer.
Epichlorohydrin: A cross-linking agent that reacts with the prepolymer to introduce azetidinium groups.
Major Products Formed
Polyaminoamide Prepolymer: Formed from the reaction of adipic acid and diethylenetriamine.
Cross-linked Resin: The final product formed by the reaction of the prepolymer with epichlorohydrin.
Scientific Research Applications
Adipic acid, diethylenetriamine, epichlorohydrin resin has a wide range of scientific research applications:
Paper Industry: Used as a wet strength agent to enhance the durability of paper products.
Adhesives: Employed in the formulation of adhesives, particularly for wood products.
Biomedical Applications: Investigated for potential use in drug delivery systems due to its biocompatibility.
Environmental Applications: Used in water treatment processes to remove contaminants.
Mechanism of Action
The mechanism of action of adipic acid, diethylenetriamine, epichlorohydrin resin involves the formation of azetidinium groups during the cross-linking step with epichlorohydrin. These groups are highly reactive and can form covalent bonds with cellulose fibers in paper, providing significant wet strength . The resin’s effectiveness is attributed to its ability to form stable cross-links that resist hydrolysis and other degradation processes .
Comparison with Similar Compounds
Adipic acid, diethylenetriamine, epichlorohydrin resin is unique compared to other similar compounds due to its specific combination of reactants and the resulting properties:
Polyamide-epichlorohydrin Resin: Similar in structure but may use different polyamines and dicarboxylic acids.
Urea-formaldehyde Resin: Another wet strength resin but requires acidic conditions for curing and has environmental concerns due to formaldehyde emissions.
Melamine-formaldehyde Resin: Offers high bonding strength but also has formaldehyde-related issues.
Similar Compounds
Properties
CAS No. |
84836-82-8 |
|---|---|
Molecular Formula |
C13H28ClN3O5 |
Molecular Weight |
341.83 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2 |
InChI Key |
QAVIDTFGPNJCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N |
Related CAS |
25212-19-5 82056-50-6 70914-39-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















